molecular formula C18H17N3O2S B2873922 2-(4-methoxyphenyl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 391862-71-8

2-(4-methoxyphenyl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2873922
CAS RN: 391862-71-8
M. Wt: 339.41
InChI Key: PYARQDUGMPZMLP-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide, also known as MTAA, is a chemical compound that belongs to the class of thiadiazole derivatives. MTAA has been widely studied for its potential applications in the field of medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases.

Scientific Research Applications

Structure-Activity Relationships and Antagonistic Properties

  • Adenosine A3 Receptor Antagonists : Thiazole and thiadiazole derivatives, including compounds similar to "2-(4-methoxyphenyl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide," have been synthesized and evaluated for their selectivity and potency as human adenosine A3 receptor antagonists. These compounds have shown significant binding affinity and selectivity for human adenosine A3 receptors, indicating potential therapeutic applications in modulating adenosine receptor activities (Jung et al., 2004).

Glutaminase Inhibition and Anticancer Activity

  • Glutaminase Inhibitors : Derivatives of 1,3,4-thiadiazole have been investigated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), with significant implications for cancer treatment. These compounds have demonstrated potency in attenuating the growth of human lymphoma cells in vitro and in mouse xenograft models (Shukla et al., 2012).

Synthesis and Antimicrobial Activities

  • Novel Synthesis and Biological Activities : A series of novel 1,3,4-thiadiazole derivatives, including those related to the compound of interest, have been synthesized and tested for their biological activities. Some of these derivatives have exhibited fungicidal activities, showcasing their potential in developing new antimicrobial agents (Dong et al., 2008).

Antioxidant, Antimicrobial, and Toxic Properties

  • Antioxidant and Antimicrobial Evaluation : Novel thiadiazoline and selenadiazoline derivatives have been synthesized and evaluated for their antioxidant, antimicrobial, and toxic properties. These studies highlight the multifaceted applications of thiadiazole derivatives in addressing oxidative stress and microbial infections while assessing their safety profile (Al-Khazragie et al., 2022).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-3-7-14(8-4-12)17-20-21-18(24-17)19-16(22)11-13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYARQDUGMPZMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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